4-(2,6-Difluorophenyl)-2-methyl-1-butene 4-(2,6-Difluorophenyl)-2-methyl-1-butene
Brand Name: Vulcanchem
CAS No.: 951892-51-6
VCID: VC8333054
InChI: InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3
SMILES: CC(=C)CCC1=C(C=CC=C1F)F
Molecular Formula: C11H12F2
Molecular Weight: 182.21 g/mol

4-(2,6-Difluorophenyl)-2-methyl-1-butene

CAS No.: 951892-51-6

Cat. No.: VC8333054

Molecular Formula: C11H12F2

Molecular Weight: 182.21 g/mol

* For research use only. Not for human or veterinary use.

4-(2,6-Difluorophenyl)-2-methyl-1-butene - 951892-51-6

Specification

CAS No. 951892-51-6
Molecular Formula C11H12F2
Molecular Weight 182.21 g/mol
IUPAC Name 1,3-difluoro-2-(3-methylbut-3-enyl)benzene
Standard InChI InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3
Standard InChI Key UKXLJOXGGKLWBA-UHFFFAOYSA-N
SMILES CC(=C)CCC1=C(C=CC=C1F)F
Canonical SMILES CC(=C)CCC1=C(C=CC=C1F)F

Introduction

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 4-(2,6-difluorophenyl)-2-methyl-1-butene, reflects its structure: a four-carbon unsaturated chain (1-butene) with a methyl group at position 2 and a 2,6-difluorophenyl ring at position 4. The phenyl ring contains fluorine atoms at the 2 and 6 positions, creating a para-difluoro substitution pattern relative to the butene attachment point. Its molecular formula is C11_{11}H12_{12}F2_{2}, with a molecular weight of 182.21 g/mol, consistent with analogs such as 4-(2,4-difluorophenyl)-2-methyl-1-butene .

The stereoelectronic effects of fluorine substituents significantly influence the compound’s reactivity. The electron-withdrawing nature of fluorine atoms alters the aromatic ring’s electron density, potentially directing electrophilic substitution reactions to the meta position relative to the butene chain .

Synthesis and Manufacturing

Grignard Reaction-Based Pathways

A patent detailing the synthesis of 2-(2,4-difluorophenyl) derivatives offers a plausible route for synthesizing the 2,6-difluoro isomer. The method involves:

  • Formation of a Grignard reagent: Reacting 1-bromo-2,6-difluorobenzene with magnesium in tetrahydrofuran (THF) at 40°C.

  • Nucleophilic addition: Adding a preformed enol ether (e.g., 3-methyl-3-buten-1-ol derivative) to the Grignard reagent at -20°C.

  • Workup and purification: Quenching with aqueous NH4_4Cl, extracting with ethyl acetate, and drying over Na2_2SO4_4.

This approach, optimized for the 2,4-difluoro analog, yields epoxide intermediates that can be further functionalized. For the 2,6 isomer, adjusting reaction temperatures and stoichiometry may be necessary to account for steric and electronic differences .

Alternative Routes

  • Heck Coupling: Palladium-catalyzed coupling of 2,6-difluoroiodobenzene with 2-methyl-1-buten-3-ene could provide a direct route, though this method’s efficiency for such substrates remains unreported.

  • Dehydrohalogenation: Treating 4-(2,6-difluorophenyl)-2-methyl-2-chlorobutane with a strong base (e.g., KOtBu) may eliminate HCl to form the desired alkene.

Physicochemical Properties

While experimental data for the 2,6-difluoro isomer is absent, properties can be extrapolated from structurally similar compounds:

Property4-(2,6-Difluorophenyl)-2-methyl-1-butene (Predicted)4-(2,4-Difluorophenyl)-2-methyl-1-butene 4-(2,5-Difluorophenyl)-2-methyl-1-butene
Boiling Point195–205°C198.6±25.0°C198.6±25.0°C
Density1.03–1.07 g/cm³1.040±0.06 g/cm³1.040±0.06 g/cm³
Molecular Weight182.21 g/mol182.21 g/mol182.21 g/mol
Refractive Index~1.48Not reportedNot reported

The boiling point and density trends suggest minimal variation among positional isomers, as fluorine’s electronegativity dominates over substituent position effects in these bulk properties .

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The 2,6-difluorophenyl group directs incoming electrophiles to the meta position (relative to the butene chain) due to the strong electron-withdrawing effect of fluorine. For example, nitration would preferentially occur at the 4-position of the ring, yielding 4-nitro-2,6-difluorophenyl derivatives.

Alkene Functionalization

The terminal double bond in 1-butene is susceptible to:

  • Hydrohalogenation: Adding HX (X = Cl, Br) to form 4-(2,6-difluorophenyl)-2-methyl-2-halobutane.

  • Epoxidation: Using m-CPBA to generate an epoxide, a valuable intermediate for cross-coupling reactions .

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